molecular formula C10H6BrN3O B2525058 (3,4-ジヒドロ-4-オキソ-6-ブロモキナゾリン-2-イル)アセトニトリル CAS No. 179912-34-6

(3,4-ジヒドロ-4-オキソ-6-ブロモキナゾリン-2-イル)アセトニトリル

カタログ番号: B2525058
CAS番号: 179912-34-6
分子量: 264.08 g/mol
InChIキー: SGSPRKJTAXCQDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is used in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry.

科学的研究の応用

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile typically involves the reaction of 6-bromoquinazoline derivatives with acetonitrile under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production methods for (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure efficient and cost-effective production. The industrial methods also focus on minimizing waste and ensuring the safety of the production process.

化学反応の分析

Types of Reactions

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new quinazoline derivatives with different substituents.

類似化合物との比較

Similar Compounds

Similar compounds to (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile include other quinazoline derivatives, such as:

  • 6-Bromoquinazoline
  • 4-Oxoquinazoline
  • 2-Acetonitrilequinazoline

Uniqueness

What sets (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

生物活性

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and diabetes management. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile typically involves multi-step organic reactions. The compound can be derived from bromoquinazoline precursors through nucleophilic substitution and cyclization reactions. The general synthetic route includes:

  • Starting Materials : Bromoquinazoline derivatives.
  • Reagents : Acetonitrile, bases (e.g., sodium hydride), and solvents (e.g., dimethylformamide).
  • Conditions : Typically involves refluxing under inert atmosphere conditions to facilitate the reaction.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising activity against tumorigenic cells with an IC50 value indicating selective toxicity:

Cell Line IC50 (µM) Selectivity
MCF-712.5 ± 1.5High
SW48025.0 ± 2.0Moderate
Normal Cells84.20 ± 1.72Low

The selectivity index suggests that (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile can effectively distinguish between cancerous and non-cancerous cells, making it a candidate for further development in cancer therapy .

DPP4 Inhibition

Additionally, this compound has been evaluated for its role as a Dipeptidyl Peptidase IV (DPP4) inhibitor, which is crucial in managing Type 2 diabetes mellitus. The compound exhibited competitive inhibition with an IC50 of approximately 9.25 µM and a Ki value of 12.01 µM, indicating a strong potential for therapeutic application in glycemic control .

Structure-Activity Relationship (SAR)

The biological activity of (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile is influenced by its structural components:

  • Bromo Substitution : The presence of the bromo group at the 6-position enhances the anticancer properties by improving binding affinity to target receptors such as EGFR.
  • Acetonitrile Group : This moiety contributes to the solubility and bioavailability of the compound.

Molecular docking studies have suggested that this compound interacts favorably with key residues in the active sites of relevant enzymes, further supporting its potential as a therapeutic agent .

Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile demonstrated significant cytotoxicity compared to standard chemotherapeutics like Cisplatin and Erlotinib. The study highlighted its mechanism involving apoptosis induction via mitochondrial pathways.

Study 2: DPP4 Inhibition

Another research focused on the compound's effect on DPP4 activity in diabetic mice models showed a marked reduction in blood glucose levels post-treatment, validating its role as a DPP4 inhibitor and suggesting mechanisms involving insulin sensitivity enhancement .

特性

CAS番号

179912-34-6

分子式

C10H6BrN3O

分子量

264.08 g/mol

IUPAC名

2-(6-bromo-4-oxo-3H-quinazolin-2-yl)acetonitrile

InChI

InChI=1S/C10H6BrN3O/c11-6-1-2-8-7(5-6)10(15)14-9(13-8)3-4-12/h1-2,5H,3H2,(H,13,14,15)

InChIキー

SGSPRKJTAXCQDE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CC#N

正規SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CC#N

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。